molecular formula C11H7BrClNO2 B2400630 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde CAS No. 1226379-73-2

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde

Cat. No. B2400630
CAS RN: 1226379-73-2
M. Wt: 300.54
InChI Key: MEYFLVIFIODAFY-UHFFFAOYSA-N
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Description

“7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” is a derivative of quinoline, a nitrogenous heterocyclic compound . Quinoline and its derivatives have been used in various fields due to their versatility . They are particularly important in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” molecule would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, multicomponent one-pot reactions have been used to construct fused or binary quinoline-cord heterocyclic systems . The specific reactions that “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” would depend on its specific molecular structure. Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” would depend on its specific biological activity. Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, antimalarial, anti-HIV, anti-tubercular, and anti-cancer activities .

Safety and Hazards

The safety and hazards associated with “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” would depend on its specific properties and uses. General safety measures for handling quinoline derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” could include further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in various fields. Given the wide range of biological activities exhibited by quinoline derivatives, “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” could potentially be used in the development of new drugs .

properties

IUPAC Name

7-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYFLVIFIODAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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